molecular formula C42H32N6O12 B101369 D-Mannitol hexanicotinate CAS No. 15596-27-7

D-Mannitol hexanicotinate

Cat. No.: B101369
CAS No.: 15596-27-7
M. Wt: 812.7 g/mol
InChI Key: IMRLNFKFNFLWQF-MGXDLYCJSA-N
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Description

D-Mannitol hexanicotinate is a chemical compound with the molecular formula C42H32N6O12 It is a derivative of D-mannitol, a naturally occurring sugar alcohol, and nicotinic acid, a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol hexanicotinate involves the esterification of D-mannitol with nicotinic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The process involves the following steps:

  • Dissolving D-mannitol in an appropriate solvent, such as methanol.
  • Adding nicotinic acid and a catalytic amount of sulfuric acid.
  • Heating the mixture under reflux for several hours.
  • Cooling the reaction mixture and neutralizing the acid with a base, such as sodium bicarbonate.
  • Purifying the product through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: D-Mannitol hexanicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

D-Mannitol hexanicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular metabolism and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as a vasodilator and its impact on lipid metabolism.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of D-Mannitol hexanicotinate involves its interaction with various molecular targets and pathways:

    Vasodilation: The compound may exert vasodilatory effects by releasing nicotinic acid, which activates the G-protein-coupled receptor GPR109A, leading to the relaxation of smooth muscle cells in blood vessels.

    Lipid Metabolism: Nicotinic acid released from the compound inhibits the enzyme diacylglycerol acyltransferase-2, reducing the synthesis of triglycerides and promoting the breakdown of lipids.

Comparison with Similar Compounds

D-Mannitol hexanicotinate can be compared with other similar compounds, such as:

    D-Mannitol: A naturally occurring sugar alcohol used as a diuretic and in various medical applications.

    Nicotinic Acid: A form of vitamin B3 used to treat hyperlipidemia and as a dietary supplement.

    Sorbitol: Another sugar alcohol with similar properties to D-mannitol, used as a sweetener and in medical applications.

Uniqueness: this compound is unique due to its combined properties of D-mannitol and nicotinic acid, offering potential benefits in both vasodilation and lipid metabolism.

Properties

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRLNFKFNFLWQF-MGXDLYCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229752
Record name D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15596-27-7
Record name D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Mannitol hexanicotinate
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Record name D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate
Source EPA DSSTox
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Record name D-mannitol hexanicotinate
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Record name D-MANNITOL HEXANICOTINATE
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